1,1,2,2,2-Pentadeuterioethyl methanesulfonate
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Description
1,1,2,2,2-Pentadeuterioethyl methanesulfonate is a chemical compound1. However, there is limited information available about this specific compound. It is related to ethyl methanesulfonate (EMS), an organosulfur compound with the formula CH3SO3C2H52. EMS is the ethyl ester of methanesulfonic acid and is classified as an alkylating agent2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate. However, related compounds such as alkyl halides can undergo nucleophilic substitution via the S N 2 mechanism3.Molecular Structure Analysis
The molecular structure of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate is not readily available. However, related compounds such as ethyl methanesulfonate have a molecular formula of CH3SO3C2H52.Chemical Reactions Analysis
Specific chemical reactions involving 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as alkyl halides can undergo nucleophilic substitution via the S N 2 mechanism3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as ethyl methanesulfonate (EMS) are colorless liquids2.Safety And Hazards
Specific safety and hazard information for 1,1,2,2,2-Pentadeuterioethyl methanesulfonate is not readily available.
Future Directions
Specific future directions for 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as ethyl methanesulfonate (EMS) are commonly used in experimental genetics2, indicating potential areas of research and application.
properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,2-Pentadeuterioethyl methanesulfonate |
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